
5-Bromo-3-(trifluoromethyl)thiophen-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-(trifluorométhyl)thiophène-2-amine est un composé organique de formule moléculaire C6H3BrF3NS. Il s'agit d'une amine hétérocyclique contenant un cycle thiophène substitué par un atome de brome et un groupe trifluorométhyle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 5-Bromo-3-(trifluorométhyl)thiophène-2-amine implique généralement la bromination du 3-(trifluorométhyl)thiophène suivie d'une amination. Une méthode courante consiste à utiliser le N-bromosuccinimide (NBS) comme agent bromant en présence d'un catalyseur tel que le chlorure de fer(III). Le produit bromé est ensuite soumis à une substitution nucléophile avec de l'ammoniac ou une amine pour introduire le groupe amino.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, la purification du produit final est cruciale pour garantir sa qualité et son adéquation à diverses applications.
Analyse Des Réactions Chimiques
Types de réactions
La 5-Bromo-3-(trifluorométhyl)thiophène-2-amine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir l'atome de brome en un atome d'hydrogène, donnant la 3-(trifluorométhyl)thiophène-2-amine.
Substitution : L'atome de brome peut être substitué par d'autres nucléophiles, tels que des groupes hydroxyle, des groupes alkyle ou des groupes aryle.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque (m-CPBA).
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) ou le palladium sur carbone (Pd/C) en présence de dihydrogène sont utilisés.
Substitution : Les réactions de substitution nucléophile impliquent souvent des réactifs tels que l'hydroxyde de sodium (NaOH) ou le tert-butylate de potassium (KOtBu).
Principaux produits formés
Oxydation : Sulfoxydes et sulfones.
Réduction : 3-(trifluorométhyl)thiophène-2-amine.
Substitution : Divers thiophènes substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
La 5-Bromo-3-(trifluorométhyl)thiophène-2-amine a plusieurs applications en recherche scientifique :
Chimie : Elle est utilisée comme unité de construction dans la synthèse de molécules organiques plus complexes, en particulier dans le développement de produits pharmaceutiques et de produits agrochimiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : La recherche est en cours pour explorer son potentiel comme agent thérapeutique pour diverses maladies.
Industrie : Elle est utilisée dans le développement de matériaux présentant des propriétés électroniques et optiques spécifiques, tels que des polymères conducteurs et des semi-conducteurs organiques.
Mécanisme d'action
Le mécanisme d'action de la 5-Bromo-3-(trifluorométhyl)thiophène-2-amine dépend de son application spécifique. Dans les systèmes biologiques, elle peut interagir avec des cibles moléculaires telles que des enzymes ou des récepteurs, modulant leur activité. Le groupe trifluorométhyle peut améliorer la lipophilie du composé, améliorant sa capacité à traverser les membranes cellulaires et à atteindre les cibles intracellulaires. L'atome de brome peut participer à des liaisons halogènes, influençant l'affinité de liaison du composé à ses cibles.
Applications De Recherche Scientifique
5-Bromo-3-(trifluoromethyl)thiophen-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties, such as conductive polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of 5-Bromo-3-(trifluoromethyl)thiophen-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets.
Comparaison Avec Des Composés Similaires
Composés similaires
- 5-Bromo-3-(trifluorométhyl)pyridin-2-amine
- 3-Bromo-5-fluoro-2-(trifluorométhyl)pyridine
- 3-Amino-2-bromo-6-(trifluorométhyl)pyridine
Unicité
La 5-Bromo-3-(trifluorométhyl)thiophène-2-amine est unique en raison de la présence à la fois d'un atome de brome et d'un groupe trifluorométhyle sur le cycle thiophène. Cette combinaison confère des propriétés électroniques et stériques distinctes, ce qui en fait un intermédiaire précieux en synthèse organique et un candidat potentiel pour diverses applications en recherche et en industrie.
Propriétés
Formule moléculaire |
C5H3BrF3NS |
|---|---|
Poids moléculaire |
246.05 g/mol |
Nom IUPAC |
5-bromo-3-(trifluoromethyl)thiophen-2-amine |
InChI |
InChI=1S/C5H3BrF3NS/c6-3-1-2(4(10)11-3)5(7,8)9/h1H,10H2 |
Clé InChI |
VZKUPKNHOXXELC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1C(F)(F)F)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



carbohydrazide](/img/structure/B11728118.png)
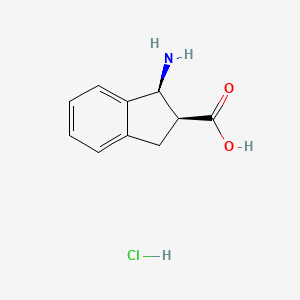
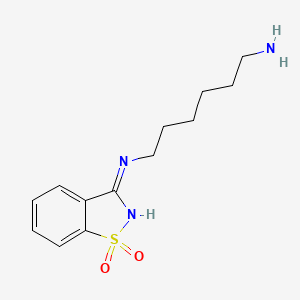
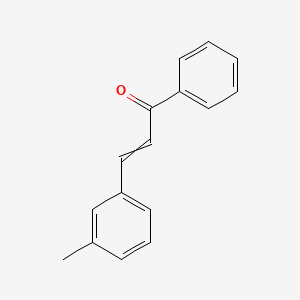
![[3-(Dimethylamino)propyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11728136.png)
![N-[(furan-2-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11728138.png)
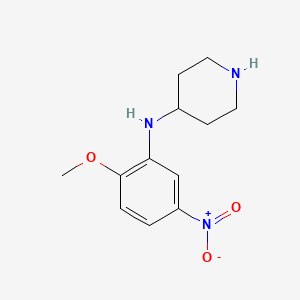
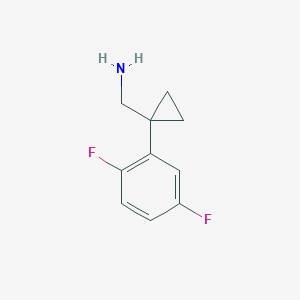
![2-Amino-6-chloro-5-methoxybenzo[d]thiazole](/img/structure/B11728162.png)
![(E)-N-[(furan-3-yl)methylidene]hydroxylamine](/img/structure/B11728166.png)

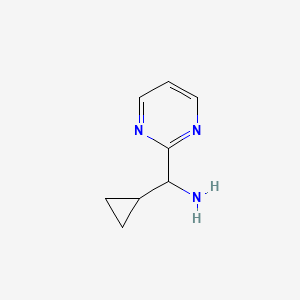
![Methyl 4-[Bis(trimethylsilyl)amino]-2-butynoate](/img/structure/B11728193.png)
